molecular formula C22H25N3O B12170964 N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-3-carboxamide

N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B12170964
M. Wt: 347.5 g/mol
InChI Key: AXTAANNBLDKNMA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 1-benzylpiperidin-4-one with appropriate reagents to introduce the indole and carboxamide functionalities. The reaction conditions often include the use of solvents such as ethanol and tetrahydrofuran (THF), and reagents like sodium borohydride (NaBH4) for reduction steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the indole moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in ethanol or THF.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-3-carboxamide is unique due to its indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

Properties

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-methylindole-3-carboxamide

InChI

InChI=1S/C22H25N3O/c1-24-16-20(19-9-5-6-10-21(19)24)22(26)23-18-11-13-25(14-12-18)15-17-7-3-2-4-8-17/h2-10,16,18H,11-15H2,1H3,(H,23,26)

InChI Key

AXTAANNBLDKNMA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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